5-Fluorouracil-13C4,15N2
Description
Significance of Stable Isotope Labeling in Unraveling Complex Biological Processes
Stable isotope labeling is a cornerstone of modern metabolomics research, enabling scientists to trace the fate of specific atoms through intricate biochemical networks. nih.govcreative-proteomics.comnumberanalytics.com Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, giving them a greater atomic mass. creative-proteomics.com This key characteristic allows for their safe use in a wide array of biological studies. creative-proteomics.com
By introducing compounds labeled with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into a biological system, researchers can track the transformation of these labeled molecules into various metabolites. creative-proteomics.comacs.org This technique is instrumental in:
Mapping Metabolic Pathways: Elucidating the step-by-step conversion of substrates into products within a cell. creative-proteomics.comfrontiersin.org
Quantifying Metabolic Fluxes: Measuring the rates of reactions within these pathways, providing a dynamic view of cellular metabolism. numberanalytics.comfrontiersin.org
Discovering Novel Metabolites and Pathways: Identifying previously unknown biochemical reactions and the molecules involved. nih.govfrontiersin.org
The analysis of these labeled compounds is typically performed using highly sensitive analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.orgfrontiersin.org These methods can distinguish between the labeled and unlabeled forms of molecules, providing a clear picture of their metabolic journey.
Historical Context of 5-Fluorouracil (B62378) (5-FU) and its Analogues in Research
5-Fluorouracil (5-FU) has a long and significant history in cancer research. It was first synthesized in 1957 by Dr. Charles Heidelberger and his colleagues. wikipedia.orgresearchgate.net Their work was based on the observation that tumor cells might preferentially utilize the pyrimidine (B1678525) base uracil (B121893) for DNA synthesis compared to normal cells. cancernetwork.com This led to the hypothesis that a fluorine-substituted analog of uracil could act as a potent anti-tumor agent. cancernetwork.com
The initial clinical findings of 5-FU's activity against cancer in humans were reported in 1958. wikipedia.org Over the subsequent decades, 5-FU became a widely used chemotherapeutic agent for a variety of solid tumors, including those of the gastrointestinal tract, breast, and head and neck. wikipedia.orgcancernetwork.comnih.govnih.gov
The mechanism of action of 5-FU is complex, but it is primarily understood to function as an antimetabolite. wikipedia.orgmedchemexpress.com It is converted within the cell into several active metabolites that interfere with DNA and RNA synthesis, ultimately leading to cell death. caymanchem.comnih.gov Research over the years has also led to the development of various 5-FU analogues and prodrugs, designed to improve its efficacy and delivery. researchgate.netnih.gov
Rationale for Isotopic Enrichment of 5-Fluorouracil to 5-Fluorouracil-13C4,15N2 for Research Applications
The development of isotopically labeled versions of 5-FU, such as this compound, represents a significant advancement for research purposes. In this specific molecule, four of the carbon atoms are replaced with the stable isotope ¹³C, and both nitrogen atoms are replaced with ¹⁵N. medchemexpress.comisotope.com
The primary rationale for this isotopic enrichment is to create a "heavy" version of 5-FU that can be easily distinguished from the naturally occurring "light" version by mass spectrometry. This allows researchers to use this compound as an internal standard for the precise and accurate quantification of 5-FU and its metabolites in biological samples. caymanchem.com This is crucial for a variety of research applications, including:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of 5-FU. acs.org
Metabolic Profiling: To identify and quantify the various metabolites of 5-FU within cells and tissues.
Drug-Drug Interaction Studies: To investigate how other drugs may affect the metabolism of 5-FU.
The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry because it can correct for variations in sample preparation and instrument response, leading to more reliable and reproducible data.
Overview of Research Paradigms Enabled by this compound
The availability of this compound has opened up new avenues of research, providing a powerful tool to investigate the intricate details of 5-FU's action and metabolism. Key research paradigms enabled by this compound include:
Metabolic Fate and Pathway Elucidation: Researchers can administer this compound to cell cultures or animal models and then use mass spectrometry to trace the incorporation of the heavy isotopes into various downstream metabolites. This allows for a definitive mapping of the metabolic pathways of 5-FU.
Quantification of Drug Levels in Tumors and Tissues: By using this compound as an internal standard, scientists can accurately measure the concentration of 5-FU in tumor tissues and other organs. This information is critical for understanding drug delivery and efficacy at the site of action.
Investigation of Drug Resistance Mechanisms: In some cases, cancer cells can develop resistance to 5-FU. By comparing the metabolic profiles of sensitive and resistant cells using stable isotope tracing, researchers can identify the biochemical changes that contribute to this resistance.
Biomarker Discovery: The detailed metabolic information obtained through studies using this compound can lead to the discovery of new biomarkers that may predict a patient's response to 5-FU therapy. nih.gov
In essence, this compound provides a sophisticated lens through which to view the complex biological journey of 5-FU, leading to a deeper understanding of its mechanism of action and paving the way for more effective and personalized cancer therapies.
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ¹³C₄H₃F¹⁵N₂O₂ | isotope.com |
| Molecular Weight | 136.04 g/mol | isotope.com |
| Isotopic Purity | ¹³C: 99%; ¹⁵N: 98% | isotope.com |
| Unlabeled CAS Number | 51-21-8 | isotope.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| 5-Fluorouracil | 5-FU |
| This compound | |
| Carbon-13 | ¹³C |
| Nitrogen-15 | ¹⁵N |
| Deuterium | ²H |
Structure
3D Structure
Properties
Molecular Formula |
C4H3FN2O2 |
|---|---|
Molecular Weight |
136.035 g/mol |
IUPAC Name |
5-fluoro-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1+1,2+1,3+1,4+1,6+1,7+1 |
InChI Key |
GHASVSINZRGABV-ZFJHNFROSA-N |
Isomeric SMILES |
[13CH]1=[13C]([13C](=O)[15NH][13C](=O)[15NH]1)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F |
Origin of Product |
United States |
Synthesis and Isotopic Enrichment of 5 Fluorouracil 13c4,15n2
Strategies for Carbon-13 (13C) and Nitrogen-15 (B135050) (15N) Isotopic Incorporation into Pyrimidine (B1678525) Analogues
The synthesis of pyrimidine analogues with stable isotope labels, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is fundamental for a range of biochemical and medical applications. These labeled compounds serve as tracers in metabolic pathway analysis and as internal standards for quantitative studies, allowing for precise differentiation from their naturally abundant counterparts.
The core strategy for producing molecules like 5-Fluorouracil-¹³C₄,¹⁵N₂ revolves around the use of starting materials that are already enriched with the desired isotopes. For the pyrimidine ring of 5-fluorouracil (B62378), this involves incorporating four ¹³C atoms and two ¹⁵N atoms. The primary building blocks for such a synthesis are typically small, commercially available, isotopically labeled precursors.
A common and effective strategy is the chemo-enzymatic synthesis approach. nih.gov This method combines the precision of chemical synthesis to create the labeled core structure with the efficiency of enzymatic reactions for subsequent modifications. For pyrimidine bases, a general and robust method involves starting with simple, labeled precursors to construct the uracil (B121893) ring system. For instance, the synthesis can begin with ¹⁵N-labeled urea (B33335), which provides the two nitrogen atoms of the pyrimidine ring. researchgate.net The carbon backbone can be constructed from various ¹³C-labeled precursors, such as labeled acetate (B1210297) derivatives or other small organic molecules.
One established method for creating the uracil ring involves the reaction of labeled urea with a three-carbon unit. For full ¹³C labeling of the pyrimidine ring (excluding the C5-fluoro substitution position which is introduced later), precursors like ¹³C-labeled malic acid or related dicarbonyl compounds can be utilized. A powerful synthetic approach that allows for various ¹³C and ¹⁵N labeling patterns starts from potassium cyanide and 2-bromoacetic acid to form a cyano acetylurea (B1202565) precursor, which is then cyclized. nih.gov By using ¹³C-labeled potassium cyanide, ¹³C-labeled bromoacetic acid, and ¹⁵N₂-urea, a fully labeled uracil ring can be assembled. researchgate.net
The enzymatic component of these strategies often comes into play when synthesizing nucleosides or nucleotides, where enzymes like phosphorylases can couple the labeled base to a ribose or deoxyribose sugar. nih.gov While not directly applicable to the synthesis of the 5-fluorouracil base itself, these chemo-enzymatic methods highlight the flexibility and efficiency of combining chemical and biological catalysis in isotopic labeling. nih.gov
Chemical Synthesis Pathways for 5-Fluorouracil-13C4,15N2
The most logical approach involves two key stages:
Synthesis of fully labeled Uracil-¹³C₄,¹⁵N₂.
Direct fluorination of the labeled uracil to yield 5-Fluorouracil-¹³C₄,¹⁵N₂.
Stage 1: Synthesis of Uracil-¹³C₄,¹⁵N₂
A well-documented method for synthesizing the uracil ring is the condensation of a urea molecule with a three-carbon acyl derivative. To achieve the desired isotopic labeling, the following precursors would be required:
[¹⁵N₂, ¹³C]-Urea: This provides N1, N3, and C2 of the pyrimidine ring.
[¹³C₃]-Malic acid or a derivative: This will provide C4, C5, and C6 of the ring.
A potential reaction scheme is as follows:
Condensation: [¹⁵N₂, ¹³C]-Urea is reacted with [¹³C₃]-malic acid in the presence of a strong dehydrating agent, such as fuming sulfuric acid. This reaction leads to the formation of a cyclic intermediate, barbituric acid (2,4,6-trihydroxypyrimidine), which is fully labeled.
Reduction/Deoxygenation: The resulting labeled barbituric acid can then be converted to uracil. This typically involves a two-step process of chlorination followed by reduction. The barbituric acid is first treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2,4,6-trichloropyrimidine-¹³C₄,¹⁵N₂. This intermediate is then subjected to catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) to remove the chlorine atoms and yield Uracil-¹³C₄,¹⁵N₂.
An alternative and often more efficient laboratory-scale synthesis starts with smaller, more readily available labeled precursors:
Formation of Cyanoacetylurea: [¹³C₂]-Cyanoacetic acid is reacted with [¹⁵N₂, ¹³C]-urea. The cyanoacetic acid itself can be synthesized from ¹³C-labeled starting materials.
Cyclization: The resulting [¹³C₃, ¹⁵N₂]-cyanoacetylurea undergoes base-catalyzed cyclization to form 6-amino-[¹³C₄, ¹⁵N₂]-uracil.
Deamination and Reduction: The 6-amino group is then removed, and the ring is fully reduced to yield Uracil-¹³C₄,¹⁵N₂. A method starting from potassium cyanide and bromoacetic acid to form a cyano acetylurea precursor which is then cyclized under reductive conditions has been shown to be effective for producing various isotopically labeled uracils. nih.gov
Stage 2: Fluorination of Uracil-¹³C₄,¹⁵N₂
Once the fully labeled Uracil-¹³C₄,¹⁵N₂ is obtained and purified, the final step is the introduction of the fluorine atom at the C5 position. Direct fluorination of uracil is a well-established industrial process.
Direct Fluorination: The Uracil-¹³C₄,¹⁵N₂ is dissolved in a suitable solvent, often acetic acid or hydrogen fluoride, and treated with elemental fluorine (F₂) gas, typically diluted with an inert gas like nitrogen. researchgate.net The reaction is highly exothermic and must be carefully controlled at low temperatures.
Alternative Fluorinating Agents: For laboratory-scale synthesis, milder and more selective electrophilic fluorinating reagents are often preferred. Reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are highly effective for the fluorination of uracil and its derivatives. researchgate.net The reaction is typically carried out in a polar solvent like acetonitrile (B52724) or water. This method has been successfully used to convert [2-¹³C]Uracil to [2-¹³C]5-FU. researchgate.net
Following the fluorination step, the crude product is purified, typically by recrystallization or column chromatography, to yield the final 5-Fluorouracil-¹³C₄,¹⁵N₂.
Radiochemical Purity and Isotopic Enrichment Verification Methodologies
The verification of radiochemical purity and isotopic enrichment is a critical final step in the synthesis of 5-Fluorouracil-¹³C₄,¹⁵N₂. This ensures that the compound is suitable for its intended use, particularly as an internal standard in quantitative mass spectrometry, where both chemical and isotopic purity are paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Chromatographic Methods for Chemical Purity:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a standard method for determining the chemical purity of the final product. The synthesized compound is injected into an HPLC system, and its retention time and peak area are compared to a certified reference standard of unlabeled 5-fluorouracil. The absence of significant impurity peaks indicates high chemical purity. A purity of >98% is typically required. cphi-online.com
Spectroscopic Methods for Structural Confirmation and Isotopic Enrichment:
Mass Spectrometry (MS): Mass spectrometry is the primary technique for confirming the successful incorporation of the stable isotopes and for quantifying the isotopic enrichment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and selective. The mass of the molecular ion of 5-Fluorouracil-¹³C₄,¹⁵N₂ is expected to be 136.04 g/mol , a significant shift from the 130.08 g/mol of unlabeled 5-fluorouracil. isotope.commdpi.com By analyzing the mass spectrum, the relative abundance of the fully labeled compound versus any partially labeled or unlabeled species can be determined, thus providing a measure of isotopic enrichment. For use as an internal standard, an isotopic purity of ≥98% is desirable. nih.gov Selected-ion monitoring can be used to track the characteristic ions of the labeled compound and its unlabeled counterpart. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This method can also be used, often after derivatization of the 5-fluorouracil to increase its volatility. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can confirm the position of the isotopic labels.
¹³C NMR: In a ¹³C NMR spectrum of 5-Fluorouracil-¹³C₄,¹⁵N₂, all four carbon signals corresponding to the pyrimidine ring will be present and will show couplings to adjacent ¹³C and ¹⁵N nuclei, which would be absent in the unlabeled compound. The chemical shifts would be similar to those of unlabeled 5-fluorouracil, but the splitting patterns will be significantly different. For example, the ¹³C NMR spectrum of unlabeled 5-fluorouracil in DMSO shows signals at approximately 157.54 (C=O), 149.66 (C=O), 138.55 (C-F), and 130.64 (C-H) ppm. researchgate.net In the labeled compound, these signals would exhibit complex coupling patterns due to the presence of adjacent ¹³C and ¹⁵N nuclei.
¹⁵N NMR: A ¹⁵N NMR spectrum would show signals for the two nitrogen atoms in the pyrimidine ring, confirming their enrichment. acs.orgbeilstein-journals.org The coupling of these nitrogen atoms to the adjacent ¹³C atoms would provide further structural confirmation.
¹H NMR: While the proton spectrum is simpler, the signal for the proton at the C6 position will show coupling to the adjacent ¹³C at C6, providing another point of verification.
¹⁹F NMR: The fluorine spectrum can also be informative, as the fluorine atom will couple to the ¹³C at the C5 position.
The combination of these analytical techniques provides a comprehensive characterization of the synthesized 5-Fluorouracil-¹³C₄,¹⁵N₂, ensuring its identity, purity, and isotopic enrichment meet the stringent requirements for its use in research.
Scale-up Considerations for Academic and Preclinical Research Supply
The transition from a laboratory-scale synthesis of 5-Fluorouracil-¹³C₄,¹⁵N₂ to a larger scale suitable for academic and preclinical research supply presents several significant challenges. These considerations primarily revolve around cost, safety, process optimization, and quality control.
Cost of Starting Materials: The most significant barrier to the large-scale synthesis of multiply-labeled compounds is the high cost of the isotopically enriched starting materials. researchgate.net Precursors such as [¹⁵N₂, ¹³C]-urea and highly enriched, multi-¹³C labeled building blocks are expensive. Therefore, maximizing reaction yields and minimizing waste at every step of the synthesis is of paramount importance to ensure the economic viability of the production process.
Process Optimization and Robustness: A synthetic route that is successful on a milligram scale may not be directly transferable to a gram or kilogram scale. researchgate.net Each reaction step needs to be optimized for larger quantities. This includes:
Reaction Conditions: Temperature control, reaction times, and mixing efficiency need to be carefully managed to maintain high yields and purity. The highly exothermic nature of fluorination reactions, for example, requires efficient heat dissipation systems on a larger scale.
Reagent Stoichiometry: The optimal ratio of reactants may change upon scale-up.
Work-up and Purification: Purification methods such as column chromatography, which are feasible in the lab, can become cumbersome and costly on a larger scale. Alternative purification techniques like recrystallization or distillation need to be developed and optimized. The separation of the final product from any remaining unlabeled or partially labeled uracil is critical and can be challenging. acs.org
Safety and Handling: The synthesis of 5-Fluorouracil-¹³C₄,¹⁵N₂ involves hazardous reagents that require special handling procedures, particularly on a larger scale.
Fluorinating Agents: Elemental fluorine is highly toxic and corrosive, requiring specialized equipment and safety protocols. While milder reagents like Selectfluor® are safer, they still pose hazards and their cost can be a factor on a large scale.
Solvents and Reagents: The use of flammable solvents and corrosive acids or bases necessitates appropriate engineering controls and personal protective equipment.
Quality Control and Documentation: For preclinical research supply, stringent quality control and documentation are essential.
Batch-to-Batch Consistency: Ensuring that each batch of the synthesized compound meets the required specifications for chemical and isotopic purity is crucial. This requires rigorous analytical testing of each batch.
Documentation: Detailed batch records must be maintained, documenting all starting materials, reaction conditions, and analytical results. This is critical for traceability and regulatory compliance if the compound is to be used in studies that will be submitted to regulatory agencies.
The successful scale-up of 5-Fluorouracil-¹³C₄,¹⁵N₂ synthesis requires a multidisciplinary approach, involving expertise in organic chemistry, chemical engineering, and analytical chemistry to address the challenges of cost, safety, and quality.
Advanced Analytical Methodologies for 5 Fluorouracil 13c4,15n2 and Its Metabolites
Mass Spectrometry-Based Techniques for Quantification and Structural Elucidation
Mass spectrometry (MS) coupled with chromatographic separation is a cornerstone for the analysis of 5-Fluorouracil (B62378) (5-FU) and its isotopically labeled counterpart. These methods offer high sensitivity and selectivity for quantifying the drug and its metabolites in complex biological matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tracing 5-Fluorouracil-¹³C₄,¹⁵N₂ and Metabolic Products
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and powerful technique for the quantitative analysis of 5-FU and its metabolites. chromatographyonline.combasinc.comresearchgate.netresearchgate.net The use of 5-Fluorouracil-¹³C₄,¹⁵N₂ as an internal standard in these assays is crucial for accurate quantification, as it co-elutes with the unlabeled drug and compensates for variations in sample preparation and instrument response. caymanchem.comunil.ch
Several LC-MS/MS methods have been developed for the determination of 5-FU in various biological samples, including plasma and aqueous humor. chromatographyonline.commdpi.com These methods often involve sample preparation steps like protein precipitation or liquid-liquid extraction to remove interfering substances. basinc.comresearchgate.netmdpi.com The chromatographic separation is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) columns. chromatographyonline.commdpi.comnih.gov For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both 5-FU and its labeled internal standard. researchgate.netmdpi.com For instance, a common transition for 5-FU is m/z 128.9 → 41.68. mdpi.com The use of a stable isotope-labeled internal standard like 5-Fluorouracil-¹³C₄,¹⁵N₂ helps to ensure the accuracy and precision of the quantification. unil.chnih.gov
Table 1: Example of LC-MS/MS Parameters for 5-FU Analysis
| Parameter | Value |
| Chromatography Column | Acquity™ HILIC |
| Mobile Phase | Acetonitrile (B52724) and 10 mM ammonium (B1175870) acetate (B1210297) (95:5, v/v) |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MRM Transition (5-FU) | m/z 128.92 → 41.68 |
| MRM Transition (IS) | m/z 134.80 → 64.10 (example for a different IS) |
| Data sourced from a study on 5-FU analysis in rabbit aqueous humor. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches in Isotopic Analysis
Gas chromatography-mass spectrometry (GC-MS) represents another valuable technique for the analysis of 5-FU, often requiring derivatization to increase the volatility and thermal stability of the analyte. unibas.itnih.gov This method has been successfully applied to determine 5-FU levels in biological matrices. unibas.it Stable isotope-labeled internal standards, including those with ¹⁵N, are utilized in GC-MS assays to improve quantitative accuracy. nih.gov
Derivatization is a key step in GC-MS analysis of 5-FU. Various reagents have been employed, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. unibas.it Another approach involves derivatization with pentafluorobenzyl bromide (PFBBr). researchgate.net These derivatization steps can sometimes lead to the decomposition of related nucleosides into 5-FU, which necessitates careful method development to ensure specificity. unibas.it For instance, using tert-butyldimethylsilyl derivatization has been shown to prevent the breakdown of 2'-deoxy-5-fluorouridine during analysis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolomics Profiling
High-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UHPLC), has become increasingly popular for untargeted and targeted metabolomics studies of 5-FU. nih.govprotocols.io HRMS instruments, such as Orbitrap analyzers, provide high mass accuracy and resolution, which aids in the confident identification of known and unknown metabolites without the need for authentic standards for every compound. nih.govnih.gov
In the context of 5-FU research, HRMS has been used to investigate the metabolic changes associated with drug resistance. nih.govnih.gov By comparing the metabolomic profiles of drug-sensitive and resistant cancer cells, researchers can identify alterations in metabolic pathways. nih.govspandidos-publications.com For example, a study using a high-resolution mass spectrometry-based workflow highlighted significantly reduced levels of 5-FU metabolites in resistant colorectal cancer cells. nih.govnih.gov This approach allows for the relative quantification of a wide range of metabolites, providing a comprehensive view of the metabolic response to 5-FU. nih.gov
Ion Suppression and Matrix Effect Mitigation Strategies with Stable Isotope Internal Standards
A significant challenge in bioanalytical mass spectrometry is the matrix effect, which refers to the alteration of ionization efficiency by co-eluting compounds from the biological matrix. chromatographyonline.comprimescholars.comscientificliterature.org This can lead to either ion suppression or enhancement, affecting the accuracy and precision of quantification. chromatographyonline.combasinc.com
The use of a stable isotope-labeled internal standard, such as 5-Fluorouracil-¹³C₄,¹⁵N₂, is the most effective strategy to mitigate matrix effects. caymanchem.comunil.ch Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects. unil.ch By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression or enhancement can be effectively normalized. protocols.io
In addition to using stable isotope internal standards, other strategies to minimize matrix effects include optimizing sample preparation methods (e.g., solid-phase extraction, liquid-liquid extraction), modifying chromatographic conditions to separate the analyte from interfering matrix components, and using specific ionization sources. chromatographyonline.combasinc.comresearchgate.netmdpi.com For example, one study reported that adding ammonium hydroxide (B78521) to the reconstitution solvent improved the peak shape of 5-FU and reduced matrix interference by shifting the retention time of the analytes. chromatographyonline.com
Table 2: Recovery and Matrix Effect Data for 5-FU Analysis
| Analyte | Recovery (%) | Matrix Effect (%) |
| 5-FU | 69.6 | -0.38 |
| 5-CU (Internal Standard) | 112.1 | 6.92 |
| Data from a study using a strong anion-exchange SPE method. chromatographyonline.com Negative matrix effect indicates ion suppression. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in 5-Fluorouracil-¹³C₄,¹⁵N₂ Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed structural and dynamic information about molecules in solution. researchgate.netsemanticscholar.org In the context of 5-Fluorouracil-¹³C₄,¹⁵N₂ research, multinuclear NMR experiments, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, are invaluable for elucidating the structure of 5-FU and its metabolites, as well as for studying their interactions and metabolic transformations. researchgate.netmdpi.comnih.gov The isotopic labeling in 5-Fluorouracil-¹³C₄,¹⁵N₂ significantly enhances the utility of NMR for these studies. lgcstandards.com
The combination of NMR spectroscopy with quantum chemical calculations has been used to study the acid-base equilibrium of 5-FU in different solvents, revealing the presence of different anionic forms depending on the environment. researchgate.net Furthermore, ¹⁹F NMR is particularly useful for monitoring the release of 5-FU from polymer conjugates. mdpi.com
¹³C NMR Spectroscopy for Metabolic Flux Analysis
¹³C NMR spectroscopy, in conjunction with the use of ¹³C-labeled substrates like 5-Fluorouracil-¹³C₄,¹⁵N₂, is a key component of Stable Isotope-Resolved Metabolomics (SIRM). nih.govnih.gov This approach allows researchers to trace the metabolic fate of the ¹³C atoms as the labeled compound is processed through various biochemical pathways. nih.govmdpi.com By analyzing the ¹³C labeling patterns in downstream metabolites, it is possible to map active metabolic fluxes and identify changes in pathway utilization under different conditions, such as in cancer cells or in response to drug treatment. nih.govfrontiersin.org
SIRM studies using ¹³C-labeled tracers can reveal detailed information about central carbon metabolism, nucleotide biosynthesis, and other pathways affected by 5-FU. mdpi.com The data obtained from ¹³C NMR, often complemented by mass spectrometry, provides a dynamic view of cellular metabolism that is not achievable with non-tracer-based metabolomics approaches. nih.gov This detailed understanding of metabolic reprogramming is critical for uncovering mechanisms of drug action and resistance. nih.govfrontiersin.org
¹⁵N NMR Spectroscopy for Nitrogen Pathway Investigations
Nitrogen-15 (B135050) Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy is a powerful, non-invasive tool for investigating the metabolic fate of the nitrogen atoms within the 5-FU molecule. wikipedia.org Due to the low natural abundance (0.37%) and low gyromagnetic ratio of ¹⁵N, isotopic enrichment of 5-FU with ¹⁵N is essential for obtaining high-quality NMR spectra with narrow line widths and a large chemical shift range. wikipedia.orghuji.ac.il This labeling strategy enables researchers to trace the biotransformation of the pyrimidine (B1678525) ring and understand how it is incorporated into or disrupts cellular processes.
The metabolism of 5-FU involves its conversion into several active metabolites, including fluorouridine triphosphate (FUTP), fluorodeoxyuridine triphosphate (FdUTP), and fluorodeoxyuridine monophosphate (FdUMP). mdpi.comcalis.edu.cn These metabolites interfere with RNA and DNA synthesis. mdpi.comcalis.edu.cn ¹⁵N NMR can differentiate between the parent drug and its nitrogen-containing metabolites, providing insights into the enzymatic pathways involved. For instance, the chemical shifts of the nitrogen atoms in the pyrimidine ring will change as 5-FU is metabolized, allowing for the identification and quantification of different metabolic products. nih.govmdpi.com
Research has shown that ¹⁵N NMR is particularly effective for studying the structure of nitrogen-containing heterocycles like 5-FU. wikipedia.org By analyzing ¹³C-¹⁵N and ¹H-¹⁵N coupling constants in labeled molecules, the precise structure and transformations of these compounds can be determined. wikipedia.org
Table 1: Representative ¹⁵N Chemical Shifts for Nitrogen-Containing Compounds
| Compound Type | Typical ¹⁵N Chemical Shift Range (ppm, referenced to liquid NH₃) |
| Amides | -260 to -280 |
| Amines | -300 to -350 |
| Nitrogen Heterocycles (e.g., Pyrimidines) | -100 to -250 |
This table provides general chemical shift ranges. Specific values for 5-Fluorouracil-¹³C₄,¹⁵N₂ and its metabolites would require experimental determination.
Multi-dimensional NMR Techniques for Labeled Biomolecules
To overcome the inherent low sensitivity of ¹⁵N NMR and to resolve complex spectra from biological samples, multi-dimensional NMR techniques are employed. nih.govd-nb.info Experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for studying isotopically labeled biomolecules. nih.govustc.edu.cn
HSQC experiments correlate the chemical shifts of directly bonded nuclei, such as ¹H-¹³C or ¹H-¹⁵N. nih.govnih.gov In the context of 5-Fluorouracil-¹³C₄,¹⁵N₂, a ¹H-¹⁵N HSQC spectrum would reveal correlations between the nitrogen atoms and any attached protons, aiding in the assignment of signals in complex mixtures. researchgate.net This technique is significantly more sensitive than direct ¹⁵N detection because it leverages the higher sensitivity of the proton nucleus. nih.gov
HMBC experiments, on the other hand, show correlations between nuclei that are separated by two or three bonds. ustc.edu.cn This is crucial for piecing together the carbon and nitrogen skeleton of metabolites. For example, an HMBC experiment on a metabolite of 5-Fluorouracil-¹³C₄,¹⁵N₂ could show a correlation between a carbon atom and a nitrogen atom, helping to identify the structure of the metabolite even without a reference standard. nih.gov
The combination of these techniques provides a comprehensive picture of the metabolic landscape. By using ¹³C and ¹⁵N labeled 5-FU, researchers can track the metabolic pathways of both the carbon and nitrogen atoms simultaneously, offering a more complete understanding of the drug's fate. nih.govplos.org
Table 2: Common Multi-dimensional NMR Experiments for Isotopic Labeling Studies
| Experiment | Information Provided | Application for 5-Fluorouracil-¹³C₄,¹⁵N₂ |
| ¹H-¹⁵N HSQC | Correlation between directly bonded ¹H and ¹⁵N nuclei. nih.govnih.gov | Identifies and assigns signals of nitrogen-containing metabolites. researchgate.net |
| ¹H-¹³C HSQC | Correlation between directly bonded ¹H and ¹³C nuclei. nih.gov | Identifies and assigns signals of carbon-containing metabolites. |
| ¹H-¹⁵N HMBC | Correlation between ¹H and ¹⁵N nuclei over 2-3 bonds. ustc.edu.cn | Elucidates the structure of nitrogen-containing metabolites. nih.gov |
| ¹H-¹³C HMBC | Correlation between ¹H and ¹³C nuclei over 2-3 bonds. ustc.edu.cn | Elucidates the structure of carbon-containing metabolites. nih.gov |
Chromatographic Separations for Isotopic Tracer Studies (e.g., HPLC, UPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for the separation and quantification of 5-Fluorouracil-¹³C₄,¹⁵N₂ and its metabolites from complex biological matrices. waters.comchromatographyonline.com These methods are often coupled with mass spectrometry (MS) for highly sensitive and selective detection. waters.comchromatographyonline.comnih.gov
The use of an isotopically labeled internal standard, such as 5-Fluorouracil-¹³C₄,¹⁵N₂, is crucial for accurate quantification in these assays. acs.org Because the labeled and unlabeled compounds have nearly identical chemical properties, they co-elute during chromatography, but can be distinguished by their mass-to-charge ratio in the mass spectrometer. acs.orgacs.org This allows for correction of any sample loss during preparation and analysis.
UPLC systems, which use smaller particle size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.comtandfonline.com This is particularly advantageous for separating structurally similar metabolites of 5-FU. nih.gov Various column chemistries and mobile phases can be optimized to achieve the best separation of the polar parent drug and its various metabolic products. nih.govmdpi.com For instance, hydrophilic interaction liquid chromatography (HILIC) has been shown to be effective for retaining and separating highly polar compounds like 5-FU. mdpi.com
Table 3: Comparison of HPLC and UPLC for Isotopic Tracer Studies
| Feature | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Resolution | Good | Excellent |
| Analysis Time | Longer | Shorter waters.com |
| Sensitivity | Good | Higher waters.com |
| System Pressure | Lower | Higher |
The development of robust and validated HPLC-MS/MS or UPLC-MS/MS methods is essential for pharmacokinetic and pharmacodynamic studies. waters.comchromatographyonline.comnih.gov These methods enable researchers to accurately measure the concentrations of 5-Fluorouracil-¹³C₄,¹⁵N₂ and its metabolites in various biological samples, such as plasma and tissue extracts, providing critical data on drug absorption, distribution, metabolism, and excretion. protocols.io
Application in Metabolic Pathway Elucidation and Flux Analysis
Tracing Pyrimidine (B1678525) Biosynthesis and Catabolism with 5-Fluorouracil-¹³C₄,¹⁵N₂
The structural similarity of 5-FU to the natural pyrimidine uracil (B121893) allows it to enter the same metabolic pathways. nih.gov The use of 5-Fluorouracil-¹³C₄,¹⁵N₂ enables detailed investigation of both the anabolic and catabolic routes of pyrimidine metabolism.
In the anabolic pathway, 5-FU is converted into its active metabolites, including 5-fluorouridine (B13573) triphosphate (FUTP) and 5-fluorodeoxyuridine monophosphate (FdUMP). europa.eumdpi.com By tracing the ¹³C and ¹⁵N labels, researchers can follow the conversion of 5-FU and its incorporation into RNA and DNA, providing insights into the mechanisms of its cytotoxic effects. mdpi.com
The catabolic pathway, which is responsible for the degradation of over 80% of administered 5-FU, is primarily initiated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). europa.eucancernetwork.com This enzyme converts 5-FU to dihydrofluorouracil. mdpi.com Subsequent enzymatic reactions further break it down into inactive metabolites. mdpi.com The use of 5-Fluorouracil-¹³C₄,¹⁵N₂ allows for the precise tracking of these catabolic steps, which is crucial for understanding drug clearance and inter-individual variability in drug response. cancernetwork.com
Assessment of Thymidylate Synthase (TS) Inhibition Kinetics and Dynamics
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. europa.eu One of the primary mechanisms of action of 5-FU is the inhibition of TS by its metabolite, FdUMP. europa.eumedchemexpress.com FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the depletion of dTMP and subsequent cell death. vumc.nl
The use of isotopically labeled 5-FU allows for detailed kinetic and dynamic studies of TS inhibition. By quantifying the labeled FdUMP bound to TS, researchers can directly measure the extent and duration of enzyme inhibition in cellular and preclinical models. nih.gov This approach helps in understanding the factors that influence the efficacy of 5-FU, such as the intracellular concentrations of FdUMP and folates. vumc.nl Studies have shown that the level of free TS in tumors after 5-FU administration can be predictive of the chemotherapeutic response. nih.gov
Elucidation of Dihydropyrimidine Dehydrogenase (DPD) Activity and Deficiency in Research Models
Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU. mdpi.comcancernetwork.com Genetic variations in the DPD gene (DPYD) can lead to reduced or absent enzyme activity, a condition known as DPD deficiency. nih.gov Patients with DPD deficiency are at a high risk of severe, and sometimes fatal, toxicity when treated with standard doses of 5-FU because they are unable to effectively clear the drug. nvkc.nldrugoffice.gov.hk
5-Fluorouracil-¹³C₄,¹⁵N₂ is instrumental in research models designed to study DPD activity and deficiency. By administering the labeled compound, researchers can accurately measure the rate of its conversion to labeled dihydrofluorouracil and other downstream catabolites. nih.govnvkc.nl This allows for a precise determination of DPD enzyme kinetics and the impact of specific DPYD gene variants on 5-FU metabolism. These models are crucial for developing and validating screening methods to identify patients with DPD deficiency before initiating fluoropyrimidine-based chemotherapy.
Quantification of 5-Fluorouracil-¹³C₄,¹⁵N₂ Incorporation into RNA and DNA in Cellular Models
Beyond the inhibition of thymidylate synthase, another significant mechanism of 5-FU's anticancer activity is its incorporation into RNA and DNA. mdpi.comnih.gov The anabolic conversion of 5-FU leads to the formation of 5-fluorouridine triphosphate (FUTP) and 5-fluorodeoxyuridine triphosphate (FdUTP), which are then incorporated into RNA and DNA, respectively, by cellular polymerases. europa.eu This incorporation disrupts the structure and function of these nucleic acids, contributing to cytotoxicity. nih.gov
Table 1: Research Findings on 5-FU Incorporation into Nucleic Acids
| Finding | Research Model | Analytical Method | Reference |
| Maximal incorporation into RNA and DNA observed at 24 hours post-administration. | Human colorectal cancer biopsy specimens | Gas Chromatography/Mass Spectrometry (GC/MS) | nih.gov |
| Incorporation into RNA was significantly correlated with intratumoral 5-FU levels. | Human colorectal cancer biopsy specimens | Gas Chromatography/Mass Spectrometry (GC/MS) | nih.gov |
| Incorporation of 5-FU into RNA was up to 15,000-fold higher than into DNA. | Human cell lines | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |
| Quantification of 5-FU incorporation into specific rRNA species (28S and 18S). | Colorectal cancer cell lines | Liquid Chromatography-Mass Spectrometry (LC-MS) | nih.gov |
Metabolic Flux Analysis (MFA) in Cellular and Preclinical Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. frontiersin.orgnih.gov The use of stable isotope tracers, such as 5-Fluorouracil-¹³C₄,¹⁵N₂, is central to MFA, as it allows for the tracking of atoms through metabolic networks. nih.gov
Steady-State and Non-Steady-State Metabolic Flux Determinations
MFA can be performed under both steady-state and non-steady-state (or isotopically non-stationary) conditions. frontiersin.orgoup.com
Steady-State MFA: This approach assumes that the metabolic system is in a steady state, meaning that the concentrations of intracellular metabolites are constant over time. frontiersin.org Cells are cultured with a labeled substrate, like 5-Fluorouracil-¹³C₄,¹⁵N₂, until an isotopic steady state is reached, where the isotopic labeling of metabolites is also constant. nih.gov By measuring the mass isotopomer distributions of key metabolites, researchers can then computationally determine the intracellular metabolic fluxes. oup.com
Non-Steady-State MFA (INST-MFA): This method is applied to systems that are not at an isotopic steady state. oup.com It involves analyzing the time-course of isotopic labeling in metabolites following the introduction of a labeled tracer. nsf.gov This approach can provide a more dynamic picture of metabolic fluxes and is particularly useful for studying systems that are difficult to maintain in a steady state. oup.com
Carbon and Nitrogen Tracing in Central Carbon Metabolism and Nucleotide Synthesis
The dual labeling of 5-Fluorouracil (B62378) with both ¹³C and ¹⁵N (as in 5-Fluorouracil-¹³C₄,¹⁵N₂) provides a unique advantage for simultaneously tracing both carbon and nitrogen metabolism. nih.govmdpi.com This is particularly valuable for dissecting the intricate pathways of central carbon metabolism and nucleotide synthesis, where both elements are fundamental building blocks. mdpi.comnih.gov
By tracking the ¹³C atoms, researchers can follow the flow of the pyrimidine ring through various metabolic transformations. nih.gov Simultaneously, tracking the ¹⁵N atoms provides insights into nitrogen trafficking, such as in transamination reactions that are crucial for amino acid and nucleotide biosynthesis. nih.govmdpi.com This dual-labeling strategy allows for a more comprehensive and integrated analysis of metabolic networks, enabling the elucidation of how carbon and nitrogen fluxes are coordinated in response to therapeutic interventions or in different pathological states. nih.gov
Investigation of Biochemical Mechanisms Using 5 Fluorouracil 13c4,15n2
Studies on Uracil (B121893) DNA Glycosylase (UNG) and Base Excision Repair (BER) Pathways
The mechanism of 5-FU toxicity is multifaceted, involving its incorporation into both RNA and DNA. nih.govoncotarget.com When its metabolite, 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP), is incorporated into DNA, it creates a lesion that is recognized by DNA repair machinery. nih.govvumc.nl The Base Excision Repair (BER) pathway is a primary mechanism for removing uracil and 5-FU from DNA. nih.govplos.org This process is initiated by a Uracil DNA Glycosylase (UNG), which cleaves the bond between the base and the sugar backbone, creating an abasic (AP) site. nih.govvumc.nl
The use of isotopically labeled 5-FU has been instrumental in dissecting this process. In a study using yeast models, 5-FU-13C4,15N2 was used as an internal standard for mass spectrometry to quantify the levels of 5-FU and uracil incorporated into genomic DNA. nih.gov This research demonstrated that in yeast, the primary consequence of 5-FU treatment is a significant increase in uracil incorporation into DNA, rather than 5-FU itself. nih.gov
Further findings from these studies revealed the critical role of specific BER enzymes:
Uracil DNA Glycosylase (Ung1 in yeast): Strains lacking the UNG enzyme showed significant resistance to 5-FU's toxic effects. This suggests that the excision of the uracil/5-FU base is a necessary first step in the pathway leading to cytotoxicity. nih.gov
Abasic Site Endonuclease (Apn1 in yeast): Conversely, strains deficient in the endonuclease that processes the abasic site were significantly more sensitive to 5-FU. This indicates that the abasic site itself, or a downstream intermediate created when its repair is attempted improperly, is a major contributor to the DNA damage-mediated toxicity of 5-FU. nih.gov
Mechanistic Insights into Apoptosis Induction by Fluoropyrimidines in Research Models
5-Fluorouracil (B62378) induces apoptosis, or programmed cell death, through multiple mechanisms, including the disruption of DNA and RNA synthesis. nih.govplos.orgresearchgate.net The incorporation of its metabolites, FdUTP into DNA and 5-fluorouridine (B13573) triphosphate (FUTP) into RNA, triggers cellular stress and damage responses that can culminate in apoptosis. nih.govoncotarget.comnih.gov
Research using various cancer cell lines has demonstrated that 5-FU treatment leads to the activation of key proteins involved in the DNA damage response and apoptosis. nih.gov For instance, in colon cancer cell lines, 5-FU exposure increases the levels of the tumor suppressor protein p53 and its downstream targets, such as GADD45A and the apoptosis regulator FAS. nih.gov The activation of both extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptosis pathways has been observed. nih.govmdpi.com
The use of isotopically labeled 5-FU, while not always explicitly detailed in apoptosis-specific studies, underpins the quantitative analysis of how the drug is metabolized and incorporated, which is the foundational event leading to apoptosis. For example, studies using radiolabeled [¹⁴C]-5-FU have shown that the drug accumulates far more in RNA than in DNA, and that this RNA damage is a dominant factor in the drug's lethality in gastrointestinal cancers. nih.govdrugdiscoverynews.com This RNA-centric mechanism involves the disruption of ribosome biogenesis, triggering an "RNA damage response" that leads to apoptosis. nih.govbiorxiv.org The ability to trace the drug's path with labeled compounds is crucial for distinguishing between RNA- and DNA-mediated effects.
Furthermore, studies have shown that resistance to 5-FU-induced apoptosis can be mediated by the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, which prevent the mitochondrial pathway of cell death. nih.gov
Impact on Cell Cycle Progression and DNA Damage Responses in vitro
5-Fluorouracil is known to be an S-phase active agent, meaning it primarily exerts its effects on cells that are actively replicating their DNA. nih.govplos.org By inhibiting thymidylate synthase (TS), 5-FU depletes the pool of deoxythymidine triphosphate (dTTP), a necessary building block for DNA synthesis. This leads to an imbalance in nucleotide pools and causes what is known as "thymineless death". nih.gov This disruption of DNA synthesis typically causes cells to arrest their progression through the cell cycle.
Flow cytometry analyses in various cell models have provided detailed insights into these effects:
S-phase Arrest: Many studies report that 5-FU treatment causes a significant accumulation of cells in the S phase of the cell cycle. nih.govnih.gov This is a direct consequence of the stalling of DNA replication forks due to the lack of dTTP and the misincorporation of FdUTP. nih.gov
G1/S or G2/M Arrest: The specific phase of arrest can vary depending on the cell type and experimental conditions. For example, in yeast, strains lacking the UNG1 enzyme exhibited a G1/S arrest, while those lacking the APN1 endonuclease showed a G2/M arrest. nih.gov In some smooth muscle cell studies, 5-FU induced a G1 phase arrest. plos.org
This cell cycle arrest is intrinsically linked to the activation of DNA Damage Response (DDR) pathways. When DNA replication is stalled or when 5-FU is incorporated into the genome, it creates DNA damage, including single and double-strand breaks. oncotarget.comvumc.nl This damage activates sensor kinases like ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), which are master regulators of the DDR. plos.orgmdpi.com Activation of these pathways leads to the phosphorylation of numerous downstream proteins that mediate cell cycle arrest, attempt DNA repair, or, if the damage is too severe, trigger apoptosis. nih.govmdpi.com
Modulation of Key Enzymes and Co-factors in Pyrimidine (B1678525) Metabolism (e.g., Methylenetetrahydrofolate Reductase)
The efficacy of 5-FU is deeply intertwined with the pathways of pyrimidine and folate metabolism. pharmgkb.orgresearchgate.net Its primary mechanism of action is the inhibition of thymidylate synthase (TS), the enzyme responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. oncotarget.comvumc.nl This inhibition requires the formation of a stable ternary complex between the 5-FU metabolite FdUMP, TS, and the folate co-factor 5,10-methylenetetrahydrofolate (5,10-MTHF). oup.com
The enzyme Methylenetetrahydrofolate Reductase (MTHFR) plays a critical, albeit indirect, role in this process. MTHFR catalyzes the irreversible conversion of 5,10-MTHF to 5-methyltetrahydrofolate, which is used in homocysteine remethylation. researchgate.netoup.com Genetic polymorphisms in the MTHFR gene that reduce its activity can lead to an accumulation of its substrate, 5,10-MTHF. oup.comfrontiersin.org This increased availability of 5,10-MTHF can enhance the formation and stability of the inhibitory ternary complex with TS and FdUMP, thereby potentially increasing the cytotoxicity of 5-FU. oup.comfrontiersin.org Studies have investigated how MTHFR gene variants, such as C677T and A1298C, can influence the response to 5-FU-based chemotherapy. oup.comaacrjournals.orgdovepress.com
While direct studies using 5-Fluorouracil-13C4,15N2 to specifically probe the MTHFR-5-FU interaction are not prominent in the search results, labeled compounds are essential for the broader field of pharmacometabolomics. Using tracers like ¹³C-labeled uracil allows for the creation of physiologically based pharmacokinetic (PBPK) models that can detail the flux through the entire pyrimidine metabolism pathway, including the enzymes that catabolize 5-FU, such as dihydropyrimidine (B8664642) dehydrogenase (DPD). nih.gov Such models are critical for understanding how variations in metabolic enzyme activity, including MTHFR, can alter drug efficacy and toxicity on an individual basis.
Role of this compound in Studying Drug-Drug Interactions at a Metabolic Level
Understanding drug-drug interactions (DDIs) is crucial for safe and effective chemotherapy. 5-FU is often administered in combination with other drugs, and these interactions can occur at a metabolic level, altering the activation or breakdown of 5-FU. mdpi.comnih.gov
A classic and severe DDI occurs between 5-FU and the antiviral drug sorivudine. This interaction is caused by a metabolite of sorivudine, (E)-5-(2-bromovinyl)uracil (BVU), which causes mechanism-based, irreversible inhibition of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. nih.gov This inactivation of DPD leads to a drastic reduction in 5-FU clearance, resulting in severe, often fatal, toxicity. nih.gov
Isotopically labeled compounds like this compound are invaluable for studying such interactions in vitro and in vivo. caymanchem.com By using a labeled version of the drug, researchers can:
Accurately quantify the concentration of the parent drug and its metabolites in the presence of an interacting drug.
Distinguish between the administered drug and endogenous compounds.
Develop and validate pharmacokinetic models to predict the in vivo consequences of a DDI from in vitro data. nih.gov
For example, in vitro studies using human hepatic cytosol and recombinant DPD have been used to determine the kinetic parameters of DPD inactivation by BVU. nih.gov These parameters were then used in a physiologically based pharmacokinetic model to successfully predict the 11-fold increase in 5-FU exposure observed in rats and a 5-fold increase in humans, matching reported clinical data. nih.gov While this specific study did not explicitly state the use of this compound, such labeled standards are the gold standard for the mass spectrometry-based assays required for this type of quantitative analysis. nih.gov
Another well-known interaction is with leucovorin (folinic acid), a precursor of the folate co-factor 5,10-MTHF. Leucovorin is intentionally co-administered with 5-FU to enhance its anticancer effect by increasing the stability of the FdUMP-TS-folate complex, thereby potentiating TS inhibition. oup.comdrugs.com
Preclinical and in Vitro Pharmacokinetic and Pharmacodynamic Research with 5 Fluorouracil 13c4,15n2
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models utilizing Stable Isotopes
Stable isotopes like those in 5-Fluorouracil-13C4,15N2 are invaluable for in vivo ADME studies. These studies, often conducted in rodent and non-rodent species, provide quantitative data on the drug's metabolism, excretion routes, and the profile of circulating metabolites. nuvisan.comcriver.com The use of radiolabeled or stable isotope-labeled compounds is a standard and essential part of the non-clinical drug development process, helping to assess the safety and efficacy of new drug candidates. nuvisan.com
In Vitro Metabolic Stability and Metabolite Identification
In vitro systems are crucial for the initial assessment of a drug's metabolic fate. The use of this compound in these systems, such as human liver microsomes, allows for the precise identification and quantification of metabolites. srce.hr This is a key component of the data package required for an Investigational New Drug (IND) application. srce.hr
5-FU is converted in the body to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP). calis.edu.cn The primary enzyme responsible for the breakdown of 5-FU is dihydropyrimidine (B8664642) dehydrogenase (DPD), which is found in high concentrations in the liver. calis.edu.cn
Integrative metabolomics analysis in response to 5-FU has shown an accumulation of intracellular uracil (B121893) and an increased flux of deoxyuridine into the extracellular space. nih.gov Studies using nucleic acid isotope labeling coupled with mass spectrometry (NAIL-MS) have provided detailed insights into the dynamic changes in transfer RNA (tRNA) and ribosomal RNA (rRNA) modifications in human cells exposed to 5-FU. biorxiv.org
Tissue Distribution and Accumulation Studies in Animal Models
Animal models are essential for understanding how this compound and its metabolites distribute throughout the body. Studies in rats have shown that after intravenous administration, 5-FU is rapidly eliminated from the plasma. nih.gov When applied directly to the liver surface, 5-FU showed preferential distribution at the application site with low plasma concentrations, suggesting a potential for reducing systemic side effects. nih.gov
In a study on rats receiving a human-equivalent dose of 5-FU, histological and biochemical changes were observed in the liver, kidneys, and lungs, indicating toxicity in these organs. mdpi.com Another study in a rat model of colorectal cancer demonstrated that a thermosensitive gel-mediated 5-FU microemulsion resulted in significantly higher drug levels in the rectal tissue and mesenteric lymph nodes, with low levels in the blood. dovepress.com
The following table summarizes the findings from a tissue distribution study in rats after different administration routes of 5-FU.
| Tissue | Intravenous Administration | Topical Liver Application |
| Kidney | High Distribution | Not Detected |
| Spleen | High Distribution | Not Detected |
| Heart | High Distribution | Not Detected |
| Liver (Site of Application) | Lower than Kidney, Spleen, Heart | Preferential Distribution |
| Liver (Other Lobes) | Lower than Kidney, Spleen, Heart | Not Detected |
| Plasma | Rapid Elimination | Low Concentration |
Pharmacokinetic Modeling and Simulation with Labeled Tracers in Preclinical Research
Pharmacokinetic (PK) modeling and simulation are powerful tools in preclinical research to understand and predict the behavior of a drug in the body. The use of labeled tracers like this compound provides high-quality data for developing and refining these models.
A study using a rat model of colorectal cancer developed a PK/PD model that used the plasma ratio of dihydrouracil (B119008) to uracil as a biomarker to predict tumor growth after 5-FU treatment. nih.gov This model was able to accurately simulate the pharmacokinetics of 5-FU and its effect on tumor growth. nih.gov Another model for 5-FU pharmacokinetics assumes a single compartment with both linear and non-linear elimination processes. ed.ac.uk
Target Engagement and Pathway Modulation Studies in Cellular and Animal Systems
Understanding how a drug interacts with its intended target and modulates cellular pathways is crucial for its development. 5-FU exerts its anticancer effects by inhibiting thymidylate synthase (TS) and by being incorporated into RNA and DNA. calis.edu.cn
Studies have shown that 5-FU can induce apoptosis through a pathway related to RNA stress. oncotarget.com It has also been found to disrupt the maturation of rRNA and the splicing of pre-mRNA. mdpi.com The cellular thermal shift assay (CETSA®) is a technique that can be used to measure drug-target interactions in situ, providing a direct and physiologically relevant assessment of target engagement. pelagobio.com
Development of Preclinical Biomarkers for Metabolic Perturbations
The identification of biomarkers that can predict a patient's response to a drug is a major goal in cancer research. In the context of 5-FU, several potential biomarkers have been investigated.
The expression of thymidylate synthase (TS) is a key determinant of 5-FU sensitivity. nih.gov The plasma ratio of dihydrouracil to uracil has been proposed as a surrogate biomarker for the activity of dihydropyrimidine dehydrogenase (DPD), the main enzyme involved in 5-FU catabolism. nih.gov Additionally, CD147 has been identified as a potential biomarker for 5-FU resistance in colorectal cancer, as it appears to confer resistance by reprogramming glycolipid metabolism. frontiersin.org Integrative metabolomics has also revealed that 5-FU treatment leads to specific alterations in nucleotide metabolism, which could potentially be used to identify tumors that are more likely to respond to this therapy. nih.gov
Future Directions and Advanced Research Frontiers
Integration of 5-Fluorouracil-13C4,15N2 Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics)
The integration of data from this compound tracing with other "omics" disciplines like proteomics and transcriptomics offers a more holistic view of cellular responses to this chemotherapeutic agent. By combining these datasets, researchers can correlate metabolic flux with changes in protein expression and gene regulation, providing a comprehensive understanding of the drug's mechanism of action and resistance.
Stable isotope labeling by amino acids in cell culture (SILAC), a technique in proteomics, can be used alongside this compound tracing to quantify changes in protein synthesis and degradation in response to the drug. This multi-omics approach can reveal how the metabolic rewiring induced by 5-Fluorouracil (B62378) impacts the proteome and transcriptome of cancer cells. For instance, researchers can identify key proteins and genes involved in the metabolic pathways affected by 5-Fluorouracil, offering potential new targets for combination therapies. A multi-omics study on 5-fluorouracil resistance in a 3D HeLa carcinoma cell model revealed that changes in mitochondrial function-related proteins and a shift towards glycolysis were associated with resistance. nih.gov
| Multi-Omics Integration | Potential Insights with this compound |
| Transcriptomics | Identification of genes whose expression is altered in response to 5-FU treatment and its metabolic products. |
| Proteomics | Quantification of changes in protein levels, post-translational modifications, and protein turnover rates. nih.gov |
| Metabolomics | Comprehensive analysis of the metabolic fate of this compound and its impact on cellular metabolism. |
Advancements in Isotopic Labeling Strategies for Complex Biological Systems
Recent advancements in isotopic labeling strategies are enabling the study of increasingly complex biological systems. nih.gov Techniques are being developed to trace the metabolic fate of compounds like this compound in vivo, providing insights into drug distribution and metabolism in whole organisms. These advanced methods allow for the precise tracking of labeled molecules in different tissues and organs, which is crucial for understanding both the therapeutic effects and potential toxicities of 5-Fluorouracil. musechem.com
Combinatorial selective labeling schemes represent a more sophisticated approach where amino acids are represented by combinations of stable isotope labeled samples, which can be beneficial for NMR analyses of challenging proteins. nih.gov Furthermore, the development of novel isotope labeling techniques facilitates the study of protein structure and dynamics, which can be instrumental in understanding how this compound interacts with its molecular targets. utoronto.ca
Computational Modeling and Systems Biology Approaches for this compound Metabolic Networks
Computational modeling and systems biology provide powerful frameworks for analyzing the complex metabolic networks affected by this compound. researchcorridor.org By developing integrated mechanistic pharmacokinetic/pharmacodynamic (PK/PD) models, researchers can simulate the dynamics of 5-FU metabolism and its downstream effects on tumor growth. nih.govplos.org These models can incorporate data from isotope tracing studies to refine their predictions and provide a quantitative understanding of the drug's anti-tumor activity. nih.govplos.org
Systems biology approaches can help to decipher the intricate interactions between genes, proteins, and metabolites within the context of 5-FU treatment. researchcorridor.org By constructing and analyzing metabolic network models, it is possible to identify key regulatory nodes and pathways that are critical for the cellular response to this compound. This knowledge can guide the development of more effective and personalized cancer therapies. nih.gov
| Modeling Approach | Application to this compound Research |
| Flux Balance Analysis (FBA) | Predicts metabolic flux distributions at a steady state to understand the reprogramming of metabolic pathways. mdpi.com |
| Metabolic Flux Analysis (MFA) | Uses isotope tracing data to quantify intracellular metabolic fluxes and pathway activities. mdpi.com |
| Dynamic Modeling | Simulates the time-course of metabolic changes in response to 5-FU administration. mdpi.com |
Novel Applications of Stable Isotope Tracing in Disease Pathophysiology Beyond Oncology Research
While 5-Fluorouracil is primarily known as an anti-cancer drug, stable isotope tracing with molecules like this compound has the potential to be applied to research in other diseases. Metabolic dysregulation is a hallmark of many conditions beyond cancer, including metabolic syndrome, diabetes, and neurodegenerative disorders. nih.gov By tracing the metabolic fate of labeled compounds, researchers can gain valuable insights into the altered metabolic pathways associated with these diseases. nih.gov
For instance, stable isotope tracing can be used to investigate nucleotide metabolism in various pathological conditions, providing a deeper understanding of disease mechanisms. The use of stable isotope tracers is a powerful tool for monitoring metabolic reprogramming in various disease states, not limited to cancer. mdpi.com
Ethical Considerations in Isotope Tracing Research (General Academic Context)
As with all research involving human subjects or animals, studies utilizing stable isotope tracers like this compound must adhere to strict ethical guidelines. upenn.edu Key ethical considerations include obtaining informed consent from participants, ensuring the safety of the procedures, and maintaining the confidentiality of the data. upenn.edusolubilityofthings.com
In the context of clinical studies, it is crucial that participants are fully informed about the potential risks and benefits of the research. nih.gov For animal studies, researchers must ensure that the animals are treated humanely and that their use is justified by the potential scientific and medical benefits of the research. solubilityofthings.com Adherence to these ethical principles is essential for maintaining public trust in scientific research and for ensuring the responsible advancement of knowledge. upenn.edusolubilityofthings.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
